5,6-dichloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole
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Overview
Description
5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is a chemical compound known for its unique structure and properties. It belongs to the class of benzimidazole derivatives, which are known for their wide range of biological activities. This compound is characterized by the presence of two chlorine atoms and a dimethylphenoxy group attached to the benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at the 5 and 6 positions.
Etherification: The final step involves the etherification of the chlorinated benzimidazole with 3,4-dimethylphenol in the presence of a base like potassium carbonate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield the corresponding reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ in acetonitrile under UV light.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dichloro-2-methylbenzimidazole
- 5,6-Dichloro-2-phenylbenzimidazole
- 5,6-Dichloro-2-(2,3-dimethoxyphenyl)-1H-benzimidazole
Uniqueness
5,6-DICHLORO-2-[(3,4-DIMETHYLPHENOXY)METHYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of the 3,4-dimethylphenoxy group, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H14Cl2N2O |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
5,6-dichloro-2-[(3,4-dimethylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14Cl2N2O/c1-9-3-4-11(5-10(9)2)21-8-16-19-14-6-12(17)13(18)7-15(14)20-16/h3-7H,8H2,1-2H3,(H,19,20) |
InChI Key |
GRXDSXGAKSXTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NC3=CC(=C(C=C3N2)Cl)Cl)C |
Origin of Product |
United States |
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